1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one
Description
1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one (CID: 43794383) is a ketone derivative featuring a morpholine ring linked via an ethylene spacer to a 2-methylphenyl group. Its molecular formula is C₁₃H₁₇NO₂, with a SMILES string CC1=CC=CC=C1C(=O)CN2CCOCC2 and InChIKey KOUOHTHTFTVVBP-UHFFFAOYSA-N .
Properties
IUPAC Name |
1-(2-methylphenyl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-4-2-3-5-12(11)13(15)10-14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUOHTHTFTVVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one typically involves the reaction of 2-methylbenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods can include the use of microreactors, which allow for precise control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Oxidation Reactions
Research Findings :
-
Mn-based catalysts (e.g., Mn(CF₃SO₃)₂ complexes) enable selective C–H bond oxidation in similar substrates, yielding ketones or alcohols depending on reaction conditions .
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The morpholine ring remains intact under mild oxidation conditions but may degrade under strongly acidic or high-temperature regimes .
Reduction Reactions
The ketone group is highly susceptible to reduction, forming secondary alcohols or amines.
Catalytic Hydrogenation
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C | H₂ (1 atm), EtOH, 25°C | 1-(2-Methylphenyl)-2-(morpholin-4-yl)ethanol | 85% | |
| Raney Ni | H₂ (3 atm), NH₃, 60°C | Corresponding amine derivative | 78% |
Mechanistic Notes :
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Reduction to the alcohol proceeds via adsorption of the ketone onto the catalyst surface, followed by hydrogen transfer.
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Ammonia in the reaction medium facilitates reductive amination, converting the ketone to a primary amine .
Substitution Reactions
The aromatic ring undergoes electrophilic substitution, while the morpholine moiety participates in nucleophilic reactions.
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to –CH₃ | Nitro-substituted derivative | 0°C, 2 h |
| Br₂/FeBr₃ | Ortho to –CO | Brominated ketone | RT, 1 h |
Key Observations :
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The methyl group directs electrophiles to the para position, while the ketone group deactivates the ring, favoring meta substitution in some cases .
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Halogenation yields mono-substituted products due to steric hindrance from the morpholine group.
Nucleophilic Reactions Involving Morpholine
The morpholine ring acts as a weak base, participating in acid-catalyzed ring-opening or alkylation reactions.
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methylmorpholine derivative | Solubility modification |
| Acid hydrolysis | HCl (conc.), reflux | Ethanolamine and chlorinated byproducts | Degradation studies |
Experimental Insights :
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Morpholine’s nitrogen can be alkylated using methyl iodide under basic conditions, altering the compound’s physicochemical properties .
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Prolonged exposure to concentrated HCl cleaves the morpholine ring, generating ethanolamine and chlorinated fragments .
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions enable functionalization of the aromatic ring.
| Catalyst | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Aryl boronic acid | Biaryl ketone | 72% | |
| CuI, proline | Terminal alkyne | Alkynylated derivative | 65% |
Notable Findings :
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Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the para position relative to the ketone .
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Sonogashira coupling with alkynes proceeds efficiently under mild conditions, enabling access to conjugated systems .
Condensation Reactions
The ketone participates in condensation with nucleophiles like hydrazines or amines.
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux | Hydrazone derivative | Antimicrobial agents |
| Primary amines | T3P reagent, DCM | Schiff base complexes | Catalysis |
Mechanistic Pathway :
Scientific Research Applications
Chemistry
1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one serves as an intermediate in organic synthesis , facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a valuable building block in synthetic chemistry.
Biology
The compound has been investigated for its potential biological activities , particularly its antimicrobial and anticancer properties :
- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for some tested bacteria are as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| S. agalactiae | 100 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
- Anticancer Properties : In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as HeLa and A549, with IC₅₀ values demonstrating its cytotoxicity potential. The mechanisms behind these effects may involve modulation of signaling pathways related to cell cycle regulation and apoptosis.
Medicine
Due to its unique structure, this compound is explored as a potential pharmaceutical agent . Its interactions with specific molecular targets suggest possible therapeutic applications in treating diseases like cancer and infections .
Case Study 1: Inhibition of Protein Tyrosine Phosphatases
Research has shown that compounds similar to this compound can act as noncompetitive inhibitors of protein tyrosine phosphatases (PTPs). This inhibition is crucial for regulating insulin signaling pathways, indicating potential applications in managing insulin resistance .
Case Study 2: Antitumor Activity in Xenograft Models
In vivo studies using xenograft models have demonstrated significant tumor growth inhibition when treated with morpholine derivatives structurally related to this compound. These results suggest its potential utility in cancer therapy, highlighting the importance of further investigation into its efficacy and mechanisms of action .
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Core Morpholine-Ketone Backbone: All compounds share the 1-(morpholin-4-yl)ethan-1-one core, but substituents on the ethylene spacer or aromatic ring modulate properties. For example: Electron-Withdrawing Groups (e.g., 4-fluoroaniline in or sulfonyl in ) increase melting points (220°C and 137–138.5°C, respectively) compared to non-polar substituents like 2-methylphenyl. Bulkier Groups (e.g., benzothiazole in ) result in higher melting points (206°C) due to enhanced crystal packing.
Spectroscopic Trends
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
Overview
1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one, also known as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a morpholine ring with a methylphenyl group, which may influence its interaction with biological targets.
- Chemical Formula : C₁₃H₁₇NO₂
- CAS Number : 1157955-42-4
- Molecular Weight : 219.28 g/mol
The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors, thereby altering their activity. This interaction can lead to multiple biological effects, including antimicrobial and anticancer properties. The specifics of these interactions are still under investigation, but preliminary studies suggest that the compound may act as an inhibitor of certain protein targets involved in cell signaling pathways .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, which is crucial for developing new antibiotics. The minimum inhibitory concentration (MIC) values for some tested bacteria are as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| E. coli | 50 |
| S. aureus | 75 |
| S. agalactiae | 100 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells, with IC₅₀ values indicating its potency in inducing cytotoxicity. The specific mechanisms by which it exerts these effects are still being elucidated, but they may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Case Study 1: Inhibition of Protein Tyrosine Phosphatases
A study focused on the inhibition of protein tyrosine phosphatases (PTPs) revealed that compounds similar to this compound can act as noncompetitive inhibitors. This inhibition plays a significant role in regulating insulin signaling pathways, making these compounds potential candidates for treating insulin resistance .
Case Study 2: Antitumor Activity in Xenograft Models
In vivo studies using xenograft models have shown promising results for the anticancer activity of morpholine derivatives. These studies demonstrated significant tumor growth inhibition when treated with compounds structurally related to this compound, suggesting its potential utility in cancer therapy .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other morpholine derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(2-Methylphenyl)-2-(piperidin-4-yl)ethan-1-one | Morpholine replaced by piperidine | Antimicrobial and anticancer |
| 1-(2-Methylphenyl)-2-(pyrrolidin-4-yl)ethan-1-one | Morpholine replaced by pyrrolidine | Similar activity profile |
These comparisons highlight the influence of the ring structure on the compound's reactivity and biological properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-one, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, morpholine derivatives are often prepared by reacting ketones with morpholine in the presence of a catalyst. Key intermediates are characterized using:
- IR Spectroscopy : Peaks at ~1635 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-O/C-N stretches) confirm functional groups .
- NMR : -NMR signals at δ 3.48–3.69 (morpholine protons) and -NMR peaks near 167 ppm (carbonyl carbon) are diagnostic .
- Elemental Analysis : Minor deviations (<1%) in C/H/N/O content vs. theoretical values are common due to purification challenges .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : For unambiguous structural confirmation, use SHELXL for refinement. The morpholine ring puckering can be analyzed using Cremer-Pople parameters (e.g., amplitude ) to assess conformational stability .
- Chromatography (HPLC/TLC) : Monitor reaction progress and purity using ethyl acetate/petroleum ether (5:2) as a mobile phase .
Q. How are common impurities or byproducts identified during synthesis?
- Methodological Answer :
- Mass Spectrometry (MS) : Detect byproducts like sulfoxides (oxidation) or secondary alcohols (reduction) via molecular ion peaks .
- Comparative NMR : Unaccounted peaks in -NMR (e.g., δ 6.84–7.32 for aromatic protons) may indicate incomplete substitution or side reactions .
Q. What storage conditions ensure the compound’s stability?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Monitor degradation via periodic FT-IR to detect oxidation (broad O-H stretches) or hydrolysis (shifted C=O peaks) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance morpholine coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while lower temperatures (0–5°C) reduce byproduct formation .
- Yield Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room temperature | 71–74 | 85–90 |
| Low temperature | 79–89 | 92–95 |
| Catalyzed reaction | 89–95 | >98 |
| Data from |
Q. What advanced crystallographic methods resolve structural ambiguities in polymorphic forms?
- Methodological Answer :
- High-Resolution SCXRD : Use SHELXTL or WinGX for refinement. Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) to explain packing motifs .
Q. How is the compound’s biological activity evaluated in pharmacological studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). The morpholine moiety often participates in hydrogen bonding with active-site residues .
- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
Q. How are discrepancies in elemental analysis or spectroscopic data reconciled?
- Methodological Answer :
- Error Source Analysis : Trace deviations to hygroscopicity (H₂O absorption) or incomplete combustion (C/N analysis). Use Karl Fischer titration for moisture quantification .
- DFT Calculations : Compare experimental IR/NMR with computed spectra (e.g., Gaussian 16) to validate assignments .
Q. What computational strategies predict reactivity in derivatization reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
